Cas no 92663-37-1 (ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate)

Ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate is a heterocyclic compound featuring a fused pyrimidine-indazole core with an ester functional group. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting various therapeutic pathways. The presence of both carbonyl and ester moieties enhances its reactivity, allowing for further functionalization under mild conditions. This compound exhibits potential in the development of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents, due to its rigid, planar structure and ability to engage in hydrogen bonding. Its stability under standard laboratory conditions ensures consistent performance in synthetic applications.
ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate structure
92663-37-1 structure
Product Name:ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate
CAS No:92663-37-1
MF:C13H11N3O3
MW:257.244742631912
MDL:MFCD28248864
CID:5058507
PubChem ID:100023971
Update Time:2025-05-19

ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate
    • Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate
    • ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylate
    • ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate
    • MDL: MFCD28248864
    • Inchi: 1S/C13H11N3O3/c1-2-19-13(18)10-7-11(17)16-12(14-10)8-5-3-4-6-9(8)15-16/h3-7,15H,2H2,1H3
    • InChI Key: AVVDNHGNZKENNZ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(=O)OCC)N=C2C3C=CC=CC=3NN21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 484
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71

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Additional information on ethyl 4-oxo-1H,4H-pyrimido1,2-bindazole-2-carboxylate

Recent Advances in the Study of Ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate (CAS: 92663-37-1)

Ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate (CAS: 92663-37-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.

The compound's unique structure, featuring a pyrimidoindazole core, makes it a promising scaffold for the development of novel therapeutic agents. Researchers have explored its potential as a kinase inhibitor, with particular interest in its ability to modulate key signaling pathways involved in cancer and inflammatory diseases. Recent synthetic methodologies have improved the efficiency and yield of producing ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate, enabling more extensive pharmacological evaluations.

In vitro and in vivo studies have demonstrated that this compound exhibits notable activity against a range of molecular targets. For instance, it has shown inhibitory effects on specific protein kinases that are overexpressed in certain cancers. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, have been investigated to assess its suitability as a drug candidate. These studies are crucial for understanding the compound's therapeutic potential and optimizing its chemical structure for enhanced efficacy and safety.

Recent publications have also explored the structure-activity relationships (SAR) of ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate derivatives. By modifying various functional groups on the core structure, researchers have identified analogs with improved biological activity and selectivity. These findings are instrumental in guiding the design of next-generation compounds with superior pharmacological profiles. Computational modeling and molecular docking studies have further elucidated the binding interactions between these derivatives and their target proteins, providing valuable insights for rational drug design.

Despite these advancements, challenges remain in the development of ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate-based therapeutics. Issues such as off-target effects, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications. Future research directions may include the exploration of combination therapies and the development of targeted delivery systems to enhance the compound's therapeutic index.

In conclusion, ethyl 4-oxo-1H,4H-pyrimido[1,2-b]indazole-2-carboxylate (CAS: 92663-37-1) represents a promising candidate for drug development, with recent studies underscoring its potential in oncology and other therapeutic areas. Continued research into its mechanism of action, optimization of its chemical properties, and evaluation of its safety profile will be critical for realizing its full therapeutic potential. This research brief serves as a valuable resource for professionals in the chemical biology and medicinal chemistry fields, providing a concise yet comprehensive overview of the latest developments related to this compound.

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